molecular formula C15H17NO2 B5495747 1-[4-(2-propyn-1-yloxy)benzoyl]piperidine

1-[4-(2-propyn-1-yloxy)benzoyl]piperidine

Cat. No. B5495747
M. Wt: 243.30 g/mol
InChI Key: KFEDGMDBSYKYAU-UHFFFAOYSA-N
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Description

“1-[4-(2-propyn-1-yloxy)benzoyl]piperidine” is a complex organic compound. It is a derivative of "4-(2-Propyn-1-yloxy)benzoic acid" . This compound is a benzophenone residue used for Protein Photolabeling . It can also be used for the synthesis of new Thiodigalactoside-Based chemical probes to label galectin-3 .


Synthesis Analysis

The synthesis of “1-[4-(2-propyn-1-yloxy)benzoyl]piperidine” involves the use of “4-(2-Propyn-1-yloxy)benzoic acid” as a starting material . This compound is a trifunctional building block that contains a light-activated benzophenone, alkyne tag, and carboxylic acid synthetic handle . When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target .


Molecular Structure Analysis

The molecular formula of “1-[4-(2-propyn-1-yloxy)benzoyl]piperidine” is C17H12O4 . The average mass is 176.169 Da and the monoisotopic mass is 176.047348 Da .


Chemical Reactions Analysis

The compound “1-[4-(2-propyn-1-yloxy)benzoyl]piperidine” is used in click chemistry reactions . It is a cross-linking reagent that can be used for UV light-induced covalent modification of a biological target .


Physical And Chemical Properties Analysis

The compound “1-[4-(2-propyn-1-yloxy)benzoyl]piperidine” is a solid at room temperature . It has a molecular weight of 280.27 . More detailed physical and chemical properties are not available in the search results.

properties

IUPAC Name

piperidin-1-yl-(4-prop-2-ynoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-12-18-14-8-6-13(7-9-14)15(17)16-10-4-3-5-11-16/h1,6-9H,3-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEDGMDBSYKYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-1-yl-(4-prop-2-ynoxyphenyl)methanone

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